molecular formula C27H22N6O4 B11001270 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide

Cat. No.: B11001270
M. Wt: 494.5 g/mol
InChI Key: MZTOYJOGDNCTKH-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused isoindoloquinazoline core, which is a significant pharmacophore in drug design, and a triazole moiety, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide typically involves multi-step organic reactions. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without chromatography.

Industrial Production Methods

For industrial production, a scalable method involves a palladium-catalyzed one-pot three-component cascade reaction. This process uses 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide under atmospheric pressure . This method is efficient, uses readily available starting materials, and does not require high-pressure equipment, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The isoindoloquinazoline core can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the triazole moiety, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a valuable tool for studying enzyme functions and pathways.

Medicine

Medicinally, the compound shows promise as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for drug development. Additionally, its triazole moiety is known for its antifungal and antibacterial properties, broadening its potential therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its complex structure and reactivity make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The isoindoloquinazoline core can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The triazole moiety can also interact with different targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione: This compound shares the isoindoloquinazoline core but lacks the triazole moiety.

    5-phenylisoindolo[2,1-a]quinazolin-11(6aH)-one: Similar in structure but with different substituents, leading to varied biological activities.

Uniqueness

The presence of both the isoindoloquinazoline core and the triazole moiety in 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide makes it unique

Properties

Molecular Formula

C27H22N6O4

Molecular Weight

494.5 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C27H22N6O4/c1-37-15-22-29-24(31-30-22)16-7-6-8-17(13-16)28-23(34)14-32-25-18-9-2-3-10-19(18)27(36)33(25)21-12-5-4-11-20(21)26(32)35/h2-13,25H,14-15H2,1H3,(H,28,34)(H,29,30,31)

InChI Key

MZTOYJOGDNCTKH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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